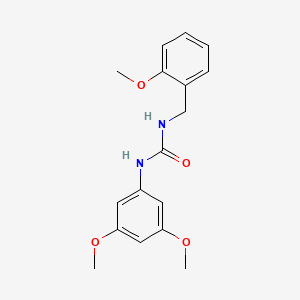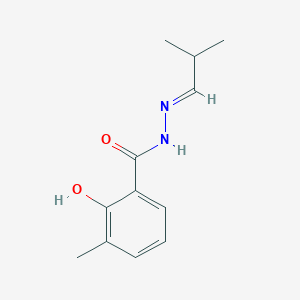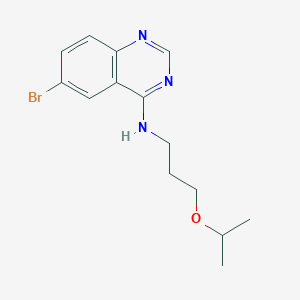![molecular formula C28H20ClN3O5 B4625005 N-(2-chloro-5-nitrophenyl)-2-cyano-3-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}acrylamide](/img/structure/B4625005.png)
N-(2-chloro-5-nitrophenyl)-2-cyano-3-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}acrylamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(2-chloro-5-nitrophenyl)-2-cyano-3-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}acrylamide involves reactions under specific conditions, such as the reaction of ethyl 3-aryl-2-nitroacrylate with toluene in the presence of titanium tetrachloride, yielding derivatives through processes involving intermediate formation and ring opening to quinone methide and cyano formate (Hirotani & Zen, 1994).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
Research on related acrylamide compounds demonstrates their role in chemical synthesis and reactions. For instance, the reaction of 3-aryl-2-nitroacrylates with titanium tetrachloride, which could relate to the reactivity of similar nitro and acrylamide functional groups, leads to the formation of 4H-1,2-oxazines and hydroxy-arylaldehydes, indicating potential for synthesizing complex heterocyclic structures (S. Hirotani & S. Zen, 1994). Such reactions highlight the utility of acrylamide derivatives in organic synthesis, potentially offering pathways to novel compounds and materials.
Corrosion Inhibition
Acrylamide derivatives have been evaluated for their effectiveness as corrosion inhibitors, an application that might be relevant for the compound . A study on the impact of synthetic acrylamide derivatives on copper corrosion in nitric acid solutions used chemical and electrochemical methods to establish their efficacy as mixed-type inhibitors (Ahmed Abu-Rayyan et al., 2022). This suggests that N-(2-chloro-5-nitrophenyl)-2-cyano-3-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}acrylamide could potentially serve a role in materials science, especially in protecting metals from corrosion.
Polymer Science and Engineering
The field of polymer science also benefits from acrylamide derivatives, as they are used in synthesizing novel polymers with specific characteristics. For example, research into the polymerization of N-isopropylacrylamide shows controlled conditions leading to "living" polymerization, a process relevant for creating polymers with predetermined molecular weights and structures (Anthony J Convertine et al., 2004). This underscores the potential for N-(2-chloro-5-nitrophenyl)-2-cyano-3-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}acrylamide to contribute to the development of novel polymeric materials with tailored properties.
Material Science Applications
Further, acrylamide derivatives have been explored for their applications in material science, including the development of hydrogel microspheres for drug delivery (H. Kawaguchi et al., 1996). Such research indicates the versatility of acrylamide derivatives in creating responsive and functional materials for biomedical applications, suggesting possible research directions for N-(2-chloro-5-nitrophenyl)-2-cyano-3-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}acrylamide in drug delivery systems or other biomedical devices.
Eigenschaften
IUPAC Name |
(E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-[4-methoxy-3-(naphthalen-2-yloxymethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20ClN3O5/c1-36-27-11-6-18(13-22(27)17-37-24-9-7-19-4-2-3-5-20(19)14-24)12-21(16-30)28(33)31-26-15-23(32(34)35)8-10-25(26)29/h2-15H,17H2,1H3,(H,31,33)/b21-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLYKXWWDZCDOH-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-{4-methoxy-3-[(naphthalen-2-yloxy)methyl]phenyl}prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-{2-[2-(2-anilino-2-oxoethyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B4624924.png)

![3-phenyl-N-(3-pyridinylmethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4624948.png)
![4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B4624961.png)
![1'-isobutyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4624970.png)

![ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4624989.png)
![3-(5-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B4624990.png)

![methyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4625011.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4625014.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4625021.png)
![ethyl 6-{2-[(4-bromophenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate](/img/structure/B4625034.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4625036.png)